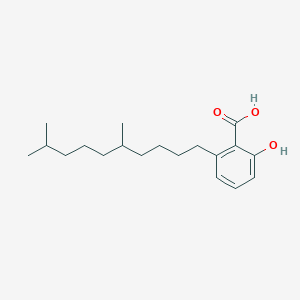
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 5,9-dimethyldecyl chain and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid typically involves multi-step organic reactions One common method starts with the preparation of the 5,9-dimethyldecyl chain, which can be synthesized through a series of alkylation and reduction reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids are often employed to facilitate the Friedel-Crafts alkylation, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The 5,9-dimethyldecyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5,9-Dimethyldecyl)-4-hydroxybenzoic acid
- 2-(5,9-Dimethyldecyl)-3-hydroxybenzoic acid
- 2-(5,9-Dimethyldecyl)-5-hydroxybenzoic acid
Uniqueness
2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid is unique due to the specific position of the hydroxyl group on the benzoic acid core, which influences its chemical reactivity and biological activity. The 5,9-dimethyldecyl chain also imparts distinct physicochemical properties, making it suitable for various applications.
Propriétés
Numéro CAS |
1171924-67-6 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(5,9-dimethyldecyl)-6-hydroxybenzoic acid |
InChI |
InChI=1S/C19H30O3/c1-14(2)8-6-10-15(3)9-4-5-11-16-12-7-13-17(20)18(16)19(21)22/h7,12-15,20H,4-6,8-11H2,1-3H3,(H,21,22) |
Clé InChI |
KZTAGSFPKTUDSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


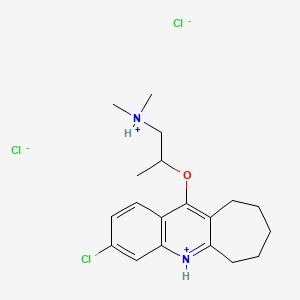
![1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea](/img/structure/B15344269.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)

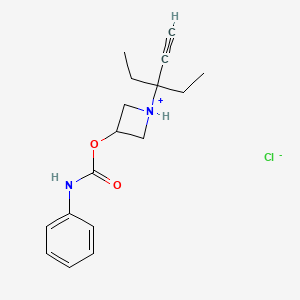
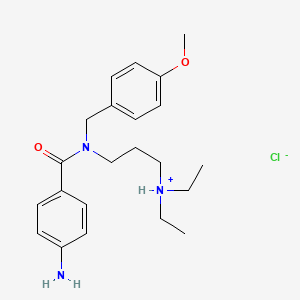

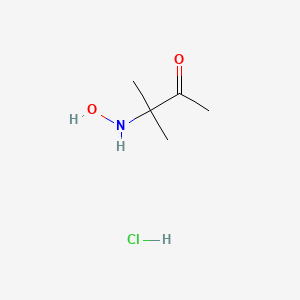
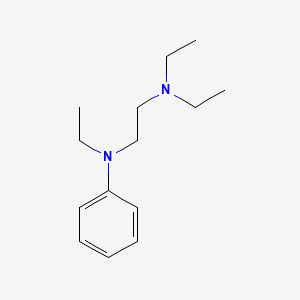
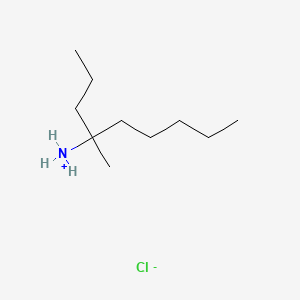

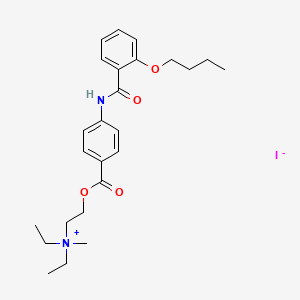
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
